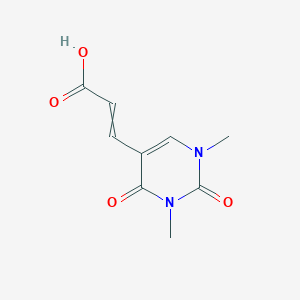

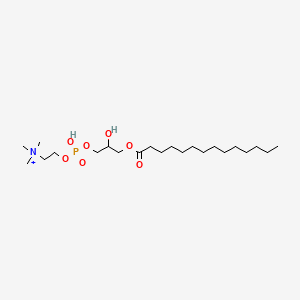

![molecular formula C47H66NO4PPdS+2 B14085026 dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)

dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VPhos Pd G4 is a fourth-generation Buchwald palladacycle precatalyst. It is a highly active and versatile compound used in cross-coupling reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. This compound is known for its stability in air, moisture, and thermal conditions, making it a valuable tool in organic synthesis .

Méthodes De Préparation

The synthesis of VPhos Pd G4 involves the use of biarylphosphine ligands. The preparation typically includes the following steps:

Ligand Synthesis:

Complex Formation: The ligand is then complexed with palladium to form the palladacycle. This step often involves the use of palladium acetate and a base to facilitate the formation of the palladium-ligand complex.

Purification: The resulting complex is purified through crystallization or other purification techniques to obtain the final VPhos Pd G4 compound

Analyse Des Réactions Chimiques

VPhos Pd G4 is primarily used in cross-coupling reactions, including:

Buchwald-Hartwig Cross Coupling: This reaction forms carbon-nitrogen bonds using aryl halides and amines.

Heck Reaction: This reaction forms carbon-carbon bonds between alkenes and aryl halides.

Hiyama Coupling: This reaction forms carbon-carbon bonds using organosilanes and aryl halides.

Negishi Coupling: This reaction forms carbon-carbon bonds using organozinc reagents and aryl halides.

Sonogashira Coupling: This reaction forms carbon-carbon bonds between alkynes and aryl halides.

Stille Coupling: This reaction forms carbon-carbon bonds using organostannanes and aryl halides.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using boronic acids and aryl halides .

Applications De Recherche Scientifique

VPhos Pd G4 has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of complex molecules, including pharmaceuticals and natural products.

Biology: It is used in the synthesis of biologically active compounds, aiding in the development of new drugs and therapeutic agents.

Medicine: It plays a role in the synthesis of medicinal compounds, contributing to the development of new treatments and therapies.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science

Mécanisme D'action

The mechanism of action of VPhos Pd G4 involves the formation of an active palladium species that facilitates cross-coupling reactions. The biarylphosphine ligand stabilizes the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the methylated amino group on the biphenyl backbone enhances the stability and reactivity of the palladium complex .

Comparaison Avec Des Composés Similaires

VPhos Pd G4 is compared with other Buchwald precatalysts, including:

G1 Buchwald Precatalysts: These require deprotonation with a base to generate the active palladium species.

G2 Buchwald Precatalysts: These use a biphenyl-based ligand and can generate the active palladium species at room temperature with weak bases.

G3 Buchwald Precatalysts: These use a methanesulfonate ligand and can accommodate bulky ligands, showing long life in solution

VPhos Pd G4 stands out due to its enhanced stability, reactivity, and ability to catalyze a wide range of cross-coupling reactions efficiently .

Propriétés

Formule moléculaire |

C47H66NO4PPdS+2 |

|---|---|

Poids moléculaire |

878.5 g/mol |

Nom IUPAC |

dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+) |

InChI |

InChI=1S/C33H49OP.C13H12N.CH4O3S.Pd/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1 |

Clé InChI |

XZEYGNBCNYQMHX-UHFFFAOYSA-O |

SMILES canonique |

CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)

![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)

![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)

![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)